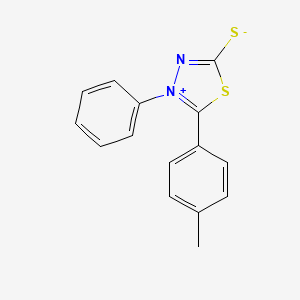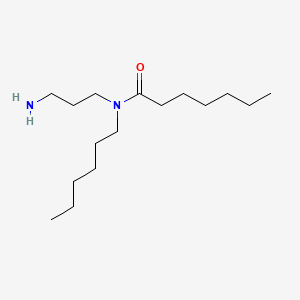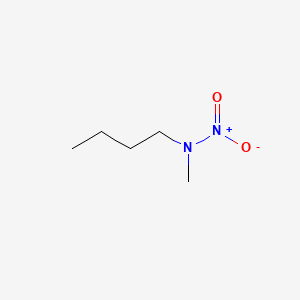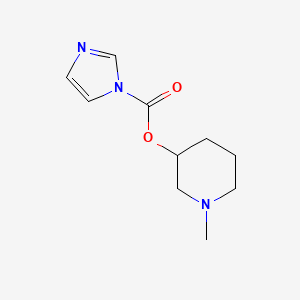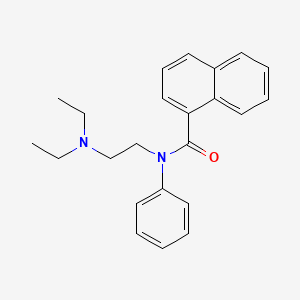
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a naphthalene ring, a carboxamide group, and a diethylaminoethyl-phenyl substituent, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- typically involves multiple steps, including the formation of the naphthalenecarboxamide core and the introduction of the diethylaminoethyl-phenyl group. Common synthetic routes include:
Formation of Naphthalenecarboxamide Core: This step involves the reaction of naphthalene with a carboxylating agent under specific conditions to form the naphthalenecarboxamide intermediate.
Introduction of Diethylaminoethyl-Phenyl Group: The intermediate is then reacted with diethylaminoethyl-phenyl reagents under controlled conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- can be compared with other similar compounds, such as:
N-(2-diethylaminoethyl)naphthalene-1-carboxamide: This compound has a similar structure but may differ in its specific substituents and resulting properties.
1-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-: This compound includes a dimethoxyphenyl group, which can influence its chemical behavior and applications.
N-(2-NAPHTHYL)-1-NAPHTHALENECARBOXAMIDE: This compound has a naphthyl group, providing different chemical and biological properties.
Properties
CAS No. |
50341-66-7 |
|---|---|
Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C23H26N2O/c1-3-24(4-2)17-18-25(20-13-6-5-7-14-20)23(26)22-16-10-12-19-11-8-9-15-21(19)22/h5-16H,3-4,17-18H2,1-2H3 |
InChI Key |
XTVPVXPRVBJYPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


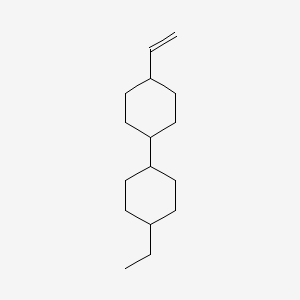
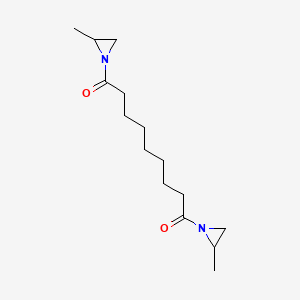

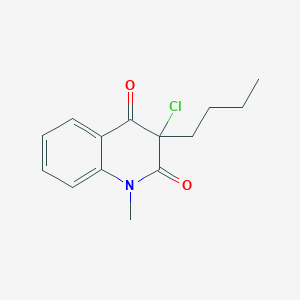
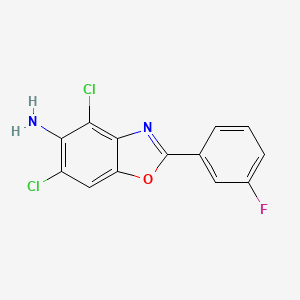

![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


